2-Chloro-5-fluoro-4-iodo-3-methylpyridine
Overview
Description
2-Chloro-5-fluoro-4-iodo-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFIN. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a pyridine ring, along with a methyl group. It is a yellow to brown solid at room temperature and is used in various chemical and pharmaceutical applications due to its unique reactivity and properties .
Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
It is known that halogenated pyridines can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . The presence of different halogens (chlorine, fluorine, and iodine) in the molecule may influence its reactivity and interaction with its targets .
Biochemical Pathways
Halogenated pyridines are known to be involved in various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
The presence of halogens in the molecule may influence its pharmacokinetic properties, including its absorption and distribution in the body, its metabolism, and its excretion .
Result of Action
It is known that halogenated pyridines can have various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluoro-4-iodo-3-methylpyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and biomolecules. This compound is known to bind with specific enzymes, altering their activity and influencing metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, this compound can form complexes with proteins, impacting their structural conformation and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects gene expression by binding to transcription factors or DNA, thereby regulating the transcription of target genes . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as enzymes and receptors, influencing their activity and function. For example, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . It also affects gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there is a threshold dose beyond which this compound can cause toxic or adverse effects, including organ damage and metabolic disturbances . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its distribution and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of 3-methylpyridine, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process generally includes steps such as:
- Halogenation of 3-methylpyridine using chlorine gas.
- Fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound.
- Iodination using iodine or an iodine-containing reagent under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-4-iodo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or organometallic reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-fluoro-4-iodo-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
5-Chloro-2-fluoro-4-iodopyridine: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
2-Chloro-3-fluoro-5-iodo-4-methylpyridine: Similar halogenation pattern but different substitution positions, leading to variations in chemical behavior.
Uniqueness: 2-Chloro-5-fluoro-4-iodo-3-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The combination of chlorine, fluorine, and iodine atoms, along with the methyl group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-iodo-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDAOXIUFDSTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654555 | |
Record name | 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-50-2 | |
Record name | 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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